Stereochemical Configuration Dictates Application: (2R,3R) vs. (2R,3S) in Bioactive Molecule Synthesis
The (2R,3R)-enantiomer is a direct and established intermediate for carbapenem antibiotic core synthesis, while the (2R,3S)-enantiomer is required for the total synthesis of the antifungal natural product oudemansin B [1][2]. The selection of the correct stereoisomer is not interchangeable, as the downstream chiral centers are determined by the starting epoxide configuration. For example, sodium (2R,3R)-2,3-epoxybutyrate was directly coupled to form a key carbapenem precursor [1].
| Evidence Dimension | Downstream Synthetic Application |
|---|---|
| Target Compound Data | Ethyl (2R,3R)-2,3-epoxybutyrate |
| Comparator Or Baseline | Ethyl (2R,3S)-2,3-epoxybutyrate |
| Quantified Difference | N/A (Qualitative: different product stereochemistry and application pathway) |
| Conditions | Asymmetric synthesis pathways |
Why This Matters
Procurement of the correct stereoisomer is mandatory to achieve the intended synthetic outcome and final product stereochemistry.
- [1] C. Marchioro, et al. Synthesis of (1′R,3S,4S)-3-[1′-(tert-Butyldimethylsilyloxy)ethyl]-4-(cyclopropylcarbonyloxy)azetidin-2-one. Academia.edu, 2006. View Source
- [2] Hiroyuki Urano, et al. Determination of absolute structure of (−)-oudemansin b. Tetrahedron: Asymmetry, 2001. View Source
